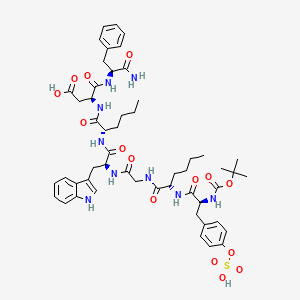
Methyl 4-iodopyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-iodopyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6INO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “Methyl 4-iodopyridine-3-carboxylate” and its derivatives has been a subject of research. For instance, a synthetic route to “Methyl 3-Fluoropyridine-4-carboxylate” has been reported, where the nitro group of “methyl 3-nitropyridine-4-carboxylate” has been replaced by a fluoride anion via nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of “Methyl 4-iodopyridine-3-carboxylate” can be represented by the SMILES string COC(=O)c1ncccc1I . This representation provides a way to describe the structure of chemical molecules using short ASCII strings. The structure can also be represented using the InChI string 1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 .
Applications De Recherche Scientifique
Homogeneous Catalytic Aminocarbonylation
Methyl 4-iodopyridine-3-carboxylate is utilized in homogeneous catalytic aminocarbonylation reactions. This process involves palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as 3-iodopyridine, to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance, demonstrating the versatility of Methyl 4-iodopyridine-3-carboxylate in synthesizing biologically relevant molecules (Takács, Jakab, Petz, & Kollár, 2007).
Synthesis of Amino-substituted Pyridylglyoxylamides
Another application is in the synthesis of amino-substituted pyridylglyoxylamides via palladium-catalyzed aminocarbonylation, demonstrating the compound's role in forming nicotinamide analogues and dicarboxamide containing two pyridyl moieties. This highlights its utility in creating complex molecules that can serve as building blocks for further chemical or pharmaceutical research (Szőke, Takács, Berente, Petz, & Kollár, 2016).
Antimicrobial Activity
Methyl 4-iodopyridine-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on modifications of the methyl 4-iodopyridine-3-carboxylate structure, showcasing its relevance in medicinal chemistry (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate
Additionally, it's used in the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, showcasing its utility as an intermediate in the synthesis of fluorinated pyridine derivatives. This process involves a sequence of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, further demonstrating the versatility of methyl 4-iodopyridine-3-carboxylate in organic synthesis (Shi Qunfeng et al., 2012).
Orientations Futures
The future directions for the research on “Methyl 4-iodopyridine-3-carboxylate” and its derivatives could involve the development of new and efficient methods for the preparation of fluoroorganic compounds . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound, making it a suitable isosteric substitution of hydrogen . This could open up new possibilities for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
methyl 4-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMHCBHMGKHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634096 | |
| Record name | Methyl 4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodopyridine-3-carboxylate | |
CAS RN |
1033955-78-0 | |
| Record name | Methyl 4-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033955-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)



![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)